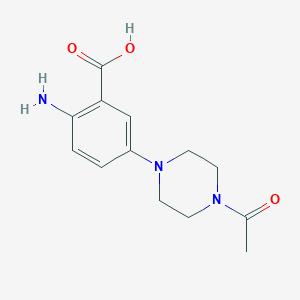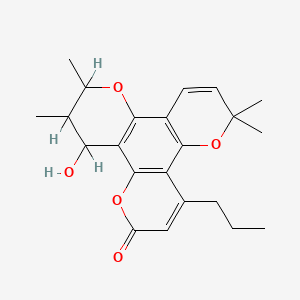![molecular formula C11H11NS B8761491 [1]Benzothieno[2,3-C]pyridine,1,2,3,4-tetrahydro-](/img/structure/B8761491.png)
[1]Benzothieno[2,3-C]pyridine,1,2,3,4-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1Benzothieno[2,3-C]pyridine,1,2,3,4-tetrahydro- is a heterocyclic compound that belongs to the class of benzothienopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 1Benzothieno[2,3-C]pyridine,1,2,3,4-tetrahydro- consists of a benzene ring fused to a thieno[2,3-c]pyridine moiety, which is further hydrogenated to form a tetrahydro derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions::
- Pictet-Spengler Reaction: One of the most common methods for synthesizing 1Benzothieno[2,3-C]pyridine,1,2,3,4-tetrahydro- involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with formaldehyde in the presence of concentrated hydrochloric acid . This reaction leads to the formation of the tetrahydrobenzothienopyridine ring system.
- Cyclization with Aromatic and Heteroaromatic Aldehydes: Another method involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane .
Industrial Production Methods: Industrial production methods for 1Benzothieno[2,3-C]pyridine,1,2,3,4-tetrahydro- typically involve multi-step processes that include the preparation of intermediate compounds followed by cyclization reactions. These methods often use reagents such as trimethylchlorosilane and dimethylformamide to facilitate the cyclization process .
Analyse Des Réactions Chimiques
Types of Reactions::
- Oxidation: 1Benzothieno[2,3-C]pyridine,1,2,3,4-tetrahydro- can undergo oxidation reactions to form aromatic derivatives. These reactions typically use oxidizing agents such as potassium permanganate or chromium trioxide .
- Reduction: The compound can be reduced using reagents like sodium borohydride to form dihydro derivatives .
- Substitution: Substitution reactions can occur at various positions on the benzothienopyridine ring system. Common reagents for these reactions include halogens and alkylating agents .
- Oxidation: Potassium permanganate, chromium trioxide
- Reduction: Sodium borohydride
- Substitution: Halogens, alkylating agents
- Oxidation: Aromatic benzothienopyridine derivatives
- Reduction: Dihydrobenzothienopyridine derivatives
- Substitution: Halogenated or alkylated benzothienopyridine derivatives
Applications De Recherche Scientifique
Chemistry::
- Synthesis of Complex Molecules: 1Benzothieno[2,3-C]pyridine,1,2,3,4-tetrahydro- serves as a building block for the synthesis of more complex heterocyclic compounds .
- Enzyme Inhibition: The compound has been studied for its potential to inhibit enzymes such as monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters .
- Psychotropic Effects: Derivatives of 1Benzothieno[2,3-C]pyridine,1,2,3,4-tetrahydro- have shown potential as analgesics, tranquilizers, antidepressants, and anorexic agents .
Mécanisme D'action
The mechanism of action of 1Benzothieno[2,3-C]pyridine,1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. For example, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine . This leads to increased levels of these neurotransmitters in the brain, which can have antidepressant and anxiolytic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds::
- Benzothieno[2,3-C]pyridine: The non-hydrogenated form of the compound.
- Benzofuro[2,3-C]pyridine: A similar compound with an oxygen atom replacing the sulfur atom in the thieno ring .
- Tetrahydrobenzothieno[2,3-D]pyrimidine: Another related compound with a pyrimidine ring instead of a pyridine ring .
- Biological Activity: 1Benzothieno[2,3-C]pyridine,1,2,3,4-tetrahydro- exhibits unique biological activities compared to its non-hydrogenated counterpart due to the presence of the tetrahydro ring system .
- Chemical Reactivity: The tetrahydro derivative has different chemical reactivity, making it suitable for specific synthetic applications .
Propriétés
Formule moléculaire |
C11H11NS |
|---|---|
Poids moléculaire |
189.28 g/mol |
Nom IUPAC |
1,2,3,4-tetrahydro-[1]benzothiolo[2,3-c]pyridine |
InChI |
InChI=1S/C11H11NS/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12H,5-7H2 |
Clé InChI |
LOSHLRVJQKCQNH-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=C1C3=CC=CC=C3S2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Oxazole,4-(chloromethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]-](/img/structure/B8761423.png)









